molecular formula C25H24N2O5 B2640296 Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate CAS No. 450386-25-1

Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate

Cat. No.: B2640296
CAS No.: 450386-25-1
M. Wt: 432.476
InChI Key: YAKMPOFBWBYOOA-UHFFFAOYSA-N
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Description

Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This bicyclic scaffold is fused with a benzoate ester at position 5, a 7-ethoxy group, and a 2-(5-methylfuran-2-yl) substituent.

Properties

IUPAC Name

methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-4-30-22-7-5-6-18-20-14-19(21-13-8-15(2)31-21)26-27(20)24(32-23(18)22)16-9-11-17(12-10-16)25(28)29-3/h5-13,20,24H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKMPOFBWBYOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(O4)C)C5=CC=C(C=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands to enhance the activity of the palladium catalyst and the selection of appropriate solvents and reaction conditions to minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine .

Scientific Research Applications

Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate involves its interaction with specific molecular targets. The benzoxazine and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-c][1,3]benzoxazine derivatives are a class of compounds characterized by their fused heterocyclic systems. Below, we compare the target compound with key analogs based on substituents, synthetic pathways, and physicochemical properties.

Structural and Substituent Variations

Table 1: Substituent Profiles and Molecular Data of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 7-ethoxy, 2-(5-methylfuran-2-yl), 5-(4-benzoate) Not reported ~450 (estimated) Benzoate ester enhances solubility; methylfuran may improve lipophilicity.
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Cl, 5-(4-ethoxyphenyl), 2-furyl C22H19ClN2O3 394.855 Chlorine at position 9 increases electronegativity and potential reactivity.
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-ethoxyphenyl), 2-phenyl C23H20N2O2 ~356 (estimated) Phenyl group at position 2 enhances aromatic interactions.
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-fluorophenyl), 5-(4-methylphenyl) C23H18FN2O ~366 (estimated) Fluorine improves metabolic stability; methylphenyl enhances hydrophobicity.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-fluorophenyl), 2-(4-methylphenyl) C23H17BrFN2O 437.30 Bromine increases molecular weight and polarizability.
7-ethoxy-2-(furan-2-yl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 7-ethoxy, 2-furyl, 5-(4-methoxyphenyl) C24H23N2O4 403.45 (calculated) Methoxyphenyl may enhance electron density on the aromatic ring.

Key Observations :

  • Substituent Position : The target compound’s 7-ethoxy group distinguishes it from analogs with substituents at position 9 (e.g., chloro or bromo in ). Positional differences influence electronic effects and steric interactions.
  • Functional Groups : The benzoate ester in the target compound contrasts with carboxylic acid derivatives (e.g., in ), which may alter solubility and metabolic stability.
  • Halogen vs.

Comparison :

  • The target compound’s 5-methylfuran-2-yl group likely requires specialized aryl aldehydes or acids during synthesis, similar to furan-containing analogs in .
  • Halogenated derivatives (e.g., ) may involve electrophilic substitution or halogenation post-cyclization.

Physicochemical and Bioavailability Properties

Table 2: Predicted Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Estimated) Hydrogen Bond Acceptors Hydrogen Bond Donors Lipinski Violations
Target Compound ~450 ~3.5 7 0 1 (MW >500)
9-Chloro Analog 394.855 ~3.2 5 0 0
7-Ethoxy-Furyl-Methoxyphenyl 403.45 ~3.0 6 0 0
9-Bromo-Fluorophenyl 437.30 ~3.8 5 0 0

Key Insights :

  • LogP : The benzoate ester and methylfuran group may increase lipophilicity compared to methoxy or halogenated analogs.
  • Hydrogen Bonding : The ester and ethoxy groups contribute to higher hydrogen bond acceptors, improving solubility but possibly reducing membrane permeability.

Biological Activity

Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The complexity of its structure suggests a sophisticated synthetic pathway that may include cyclization and functionalization steps. Specific methodologies for synthesizing related compounds have been documented in the literature, though detailed procedures for this exact compound remain sparse.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis50 μg/mL
Compound BEscherichia coli100 μg/mL
Compound CStaphylococcus aureus75 μg/mL

These findings suggest that modifications in the ethoxy and furan moieties could enhance or diminish antibacterial efficacy.

Antioxidant Activity

In addition to antibacterial effects, compounds with similar structures have been evaluated for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. For example, some derivatives have demonstrated significant radical scavenging activity in various assays.

Table 2: Antioxidant Activity of Related Compounds

CompoundAssay TypeIC50 Value (μg/mL)
Compound DDPPH Scavenging30
Compound EABTS Scavenging25

These results indicate that the furan and benzoxazine components may contribute to the overall antioxidant capacity.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of bacterial cell wall synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
  • Radical scavenging : The presence of electron-rich furan and benzoxazine rings may facilitate electron transfer processes that neutralize free radicals.

Case Studies

Several case studies have explored the biological activity of structurally similar compounds. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that a compound with a similar pyrazolo-benzoxazine structure exhibited potent antimicrobial activity against various pathogens, suggesting a potential therapeutic application for infections caused by resistant strains .
  • Antioxidant Potential Assessment : Another study evaluated the antioxidant properties of related benzoxazine derivatives and found significant protective effects against oxidative damage in cellular models .

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